molecular formula C11H15NO2 B065275 N-methoxy-N-methyl-3-phenylpropanamide CAS No. 170646-96-5

N-methoxy-N-methyl-3-phenylpropanamide

Cat. No. B065275
Key on ui cas rn: 170646-96-5
M. Wt: 193.24 g/mol
InChI Key: ANVULNURROKXKS-UHFFFAOYSA-N
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Patent
US09242954B2

Procedure details

Following a procedure of Trost (Trost, B. M. et al., J. Am. Chem. Soc. 128, 6745-6754 (2006)); to a slurry of N,O-dimethylhydroxylamine hydrochloride (4.91 g, 50.4 mmol, 2.1 eq.) in toluene (50 ml) at −10° C. was added AlMe3 (2 M in hexanes, 25.2 ml, 50.4 mmol, 2.1 eq.) dropwise. After addition, the mixture was allowed to warm to r.t. and stirred for 1 h. The mixture was cooled to −5° C. and a solution of methyl 3-phenylpropanoate 82 (3.94 g, 24.0 mmol, 1 eq.) in toluene (40 ml) was added dropwise. The reaction mixture was then allowed to warm slowly to r.t. and stirred for 3 h. The solution was cooled to 0° C. and quenched carefully by dropwise addition of HCl and the reaction mixture was extracted with EtOAc (4×70 ml). The combined organic phases were washed with brine (50 ml) before being dried (MgSO4), filtered and concentrated to give the crude product. This was purified by column chromatography on silica, eluting with petrol/EtOAc (80:20 to 75:25), giving the Weinreb amide 83 as a clear, colourless oil (4.45 g, 97%). Analytical data consistent with the literature (Trost, B. M. et al., J. Am. Chem. Soc. 128, 6745-6754 (2006); Murphy, J. A. et al., Org. Lett. 7, 1427-1429 (2005)).
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.91 g
Type
reactant
Reaction Step One
Name
Quantity
25.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Yield
97%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].C[Al](C)C.[C:10]1([CH2:16][CH2:17][C:18]([O:20]C)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[CH3:5][O:4][N:3]([CH3:2])[C:18](=[O:20])[CH2:17][CH2:16][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.91 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
25.2 mL
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.94 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −5° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to r.t.
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched carefully by dropwise addition of HCl
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc (4×70 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography on silica
WASH
Type
WASH
Details
eluting with petrol/EtOAc (80:20 to 75:25)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CON(C(CCC1=CC=CC=C1)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.45 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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